molecular formula C10H13Cl2NS B1471391 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride CAS No. 1864073-82-4

3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride

Cat. No.: B1471391
CAS No.: 1864073-82-4
M. Wt: 250.19 g/mol
InChI Key: YYKSVVDZIGVWDS-UHFFFAOYSA-N
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Description

“3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride” is a chemical compound with the CAS Number: 1375474-38-6 . It has a molecular weight of 218.13 . The compound is also known as CTA-091.


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-chlorobenzyl)azetidine hydrochloride . The InChI code is 1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Mechanism of Action

3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride acts as a nucleophile in organic reactions, attacking electrophilic centers on other molecules. In the synthesis of heterocyclic compounds, this compound acts as a source of nitrogen and sulfur, forming a five-membered ring with two nitrogen atoms and two sulfur atoms. In the synthesis of pharmaceuticals, this compound can act as a leaving group, allowing other molecules to be substituted onto the ring.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have anti-inflammatory and antifungal activity. In addition, this compound has been found to inhibit the growth of certain cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride in laboratory experiments is its versatility. It can be used in a variety of reactions, and its yields are typically high. However, this compound is a toxic compound, and it should be handled with care. In addition, this compound may react with other compounds, leading to unwanted side reactions.

Future Directions

Future research on 3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride could focus on its biochemical and physiological effects. In particular, studies could be conducted to assess its potential as an anti-inflammatory and antifungal agent. In addition, studies could be conducted to further explore its potential as an inhibitor of cancer cell growth. Finally, further research could be conducted to improve the efficiency of its synthesis and to identify potential side reactions.

Scientific Research Applications

3-(((4-Chlorophenyl)thio)methyl)azetidine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as imidazoles, pyrroles, and quinolines. It has also been used to synthesize pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antihypertensive agents. In addition, this compound has been used in the synthesis of polymers, dyes, and other organic compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfanylmethyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKSVVDZIGVWDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CSC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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